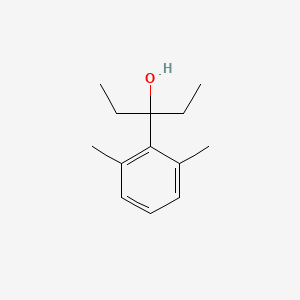

3-(2,6-Dimethylphenyl)-3-pentanol

Description

Propriétés

IUPAC Name |

3-(2,6-dimethylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-13(14,6-2)12-10(3)8-7-9-11(12)4/h7-9,14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIXANORYVBWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=C(C=CC=C1C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Mechanistic Analysis of 3-(2,6-Dimethylphenyl)-3-pentanol: A Paradigm of Steric Hindrance in Tertiary Alcohols

Executive Summary

In the realm of synthetic organic chemistry and rational drug design, the strategic incorporation of steric bulk is a fundamental tool for controlling molecular conformation, directing stereoselectivity, and modulating pharmacokinetic profiles. 3-(2,6-Dimethylphenyl)-3-pentanol stands as a premier model of extreme steric hindrance. Characterized by a highly congested carbinol core, this tertiary alcohol presents unique synthetic challenges and exceptional chemical stability.

This whitepaper provides an in-depth mechanistic guide to understanding, synthesizing, and applying 3-(2,6-Dimethylphenyl)-3-pentanol. By dissecting the causality behind advanced synthetic protocols—specifically the circumvention of ketone enolization via organocerium transmetalation—this guide serves as a definitive resource for researchers working with highly hindered molecular frameworks.

Chemical Structure & Conformational Dynamics

The molecular architecture of 3-(2,6-Dimethylphenyl)-3-pentanol (

The Atropisomeric-Like Steric Clash

The defining feature of this molecule is the severe spatial overlap between the ortho-methyl groups of the phenyl ring and the gem-diethyl groups on the C3 carbon. This interaction restricts the free rotation around the

This profound steric shielding renders the hydroxyl group kinetically inert to standard electrophilic attacks. For instance, traditional Fischer esterification or acylation using acetyl chloride and pyridine typically fails or proceeds with negligible yields, necessitating the use of hyper-reactive acylating agents (e.g., acyl triflates) or forcing conditions with nucleophilic catalysts like DMAP [1].

Figure 1: Logical flow of steric hindrance leading to metabolic and synthetic resistance.

Quantitative Data & Physicochemical Properties

To facilitate comparative analysis in drug design and ligand development, the core physicochemical properties of 3-(2,6-Dimethylphenyl)-3-pentanol are summarized below.

| Property | Value / Descriptor | Impact on Application |

| Molecular Formula | Defines the lipophilic hydrocarbon core. | |

| Molecular Weight | 192.30 g/mol | Low molecular weight, ideal for fragment-based design. |

| Predicted LogP | ~3.8 - 4.2 | High lipophilicity due to the shielded hydroxyl group. |

| Hydrogen Bond Donors | 1 (Highly Restricted) | Poor donor capacity due to steric occlusion. |

| Hydrogen Bond Acceptors | 1 (Highly Restricted) | Weak acceptor; resists aqueous solvation. |

| Rotatable Bonds | 3 | Functionally lower due to high rotational energy barriers. |

| Metabolic Stability | Exceptionally High | Resists phase II conjugation (glucuronidation/sulfation). |

Synthesis Methodology: Overcoming Enolization

The Mechanistic Challenge

The logical retrosynthetic approach to 3-(2,6-Dimethylphenyl)-3-pentanol involves the nucleophilic addition of 2,6-dimethylphenylmagnesium bromide to 3-pentanone. However, this standard Grignard protocol is fundamentally flawed for this specific substrate [2].

Because the 2,6-dimethylphenyl Grignard reagent is exceptionally bulky, its nucleophilicity is drastically reduced. Instead of attacking the electrophilic carbonyl carbon, the Grignard reagent acts as a strong base, abstracting an

The Organocerium Solution (Imamoto Protocol)

To circumvent enolization, the basicity of the organometallic reagent must be suppressed while maintaining or enhancing its nucleophilicity. This is achieved by transmetalating the Grignard reagent with anhydrous Cerium(III) chloride (

Figure 2: Organocerium-mediated synthesis workflow suppressing ketone enolization.

Step-by-Step Experimental Protocol

The following methodology is a self-validating system. Strict adherence to temperature control and anhydrous conditions is the causality behind the successful yield of this protocol.

Step 1: Rigorous Activation of Cerium(III) Chloride

-

Place commercial

(1.5 equivalents relative to the ketone) in a Schlenk flask. -

Heat the flask gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours. Rationale: Rapid heating causes the salt to melt in its own water of crystallization, forming intractable polymeric oxides. Gradual heating ensures pure, anhydrous

. -

Cool to room temperature under an argon atmosphere and suspend the white powder in anhydrous THF. Stir vigorously overnight to ensure complete complexation with the solvent.

Step 2: Grignard Formation and Transmetalation

-

In a separate flask, prepare 2,6-dimethylphenylmagnesium bromide (1.5 equivalents) by reacting 2-bromo-1,3-dimethylbenzene with magnesium turnings in anhydrous THF at room temperature.

-

Cool the

/THF suspension to -78 °C using a dry ice/acetone bath. -

Add the Grignard reagent dropwise to the

suspension. Stir the mixture at -78 °C for 2 hours. Rationale: This time is required for complete transmetalation, yielding the less basic, highly nucleophilic organocerium reagent.

Step 3: Ketone Addition and Quench

-

Add 3-pentanone (1.0 equivalent) dropwise to the organocerium mixture at -78 °C.

-

Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C.

-

Critical Quench: Quench the reaction by adding saturated aqueous

solution at 0 °C. Rationale: Using a mild proton source like -

Extract with diethyl ether, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via flash column chromatography or fractional distillation.

Applications in Drug Development and Catalysis

Pharmacophore Shielding in Medicinal Chemistry

In drug development, rapid phase II metabolism (specifically

Bulky Chiral Auxiliaries and Ligands

In asymmetric catalysis, the spatial demands of the ligand dictate the stereochemical outcome of the reaction. The 3-(2,6-Dimethylphenyl)-3-pentanol core serves as an excellent precursor for bulky phosphite or phosphoramidite ligands. The restricted rotation of the 2,6-dimethylphenyl group creates a deep, rigid chiral pocket when attached to a metal center, enforcing high enantioselectivity in transformations such as asymmetric conjugate additions [4].

References

-

Nickel-catalyzed coupling reaction of alkyl halides with aryl Grignard reagents in the presence of 1,3-butadiene Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

-

Copper-catalyzed asymmetric 1,4-conjugate addition of Grignard reagents to linear α,β,γ,δ-unsaturated ketones Source: ResearchGate URL:[Link]

Physical Properties & Molecular Architecture of Sterically Hindered Phenyl Pentanols

A Technical Guide for Drug Design & Synthesis

Executive Summary

Sterically hindered phenyl pentanols represent a critical structural class in medicinal chemistry and fragrance science. Unlike their linear, unhindered counterparts (e.g., 5-phenyl-1-pentanol), these derivatives feature bulky alkyl substitution—typically at the

Molecular Architecture & Steric Effects

The Steric Shielding Mechanism

The defining feature of this class is the "steric shield" protecting the hydroxyl moiety. In linear 5-phenyl-1-pentanol , the hydroxyl group is exposed, facilitating rapid formation of intermolecular hydrogen bonds and making the carbon susceptible to enzymatic oxidation.

In tertiary analogs (e.g., 2-methyl-5-phenylpentan-2-ol ), the geminal dimethyl or ethyl/methyl groups create a hydrophobic cage. This has two primary physical consequences:

-

Disruption of H-Bond Networks: As detailed in dielectric spectroscopy studies, steric bulk prevents the formation of extended linear H-bond chains, favoring smaller, cyclic multimers or monomers. This results in lower viscosity relative to molecular weight and altered solubility profiles.

-

Metabolic Resistance: The absence of an

-hydrogen prevents oxidation to ketones or carboxylic acids, a common metabolic "soft spot" in drug candidates.

Structural Classification

We distinguish between three primary architectures:

-

Type I (Linear/Unhindered): 5-phenyl-1-pentanol.[1] High reactivity, standard H-bonding.

-

Type II (Branched Primary): 2-methyl-5-phenylpentanol (e.g., Rosaphen).[2][3][4] Moderate hindrance, chiral center introduces complexity.

-

Type III (Tertiary/Highly Hindered): 2-methyl-5-phenylpentan-2-ol. High stability, distinct physical properties.

Figure 1: Structural classification and resulting physicochemical/metabolic outcomes.

Physical Properties Matrix

The following table contrasts the core physical properties of the unhindered scaffold versus its sterically hindered derivatives. Note the shift in LogP and Boiling Point induced by branching.

| Property | 5-Phenyl-1-pentanol (Linear) | 2-Methyl-5-phenylpentanol (Branched) | 2-Methyl-5-phenylpentan-2-ol (Tertiary) |

| CAS Registry | 10521-91-2 | 25634-93-9 | 2979-70-6 |

| Molecular Weight | 164.24 g/mol | 178.27 g/mol | 178.27 g/mol |

| Boiling Point | 155°C @ 20 mmHg | 267.9°C @ 760 mmHg | 279.7°C @ 760 mmHg |

| Density (25°C) | 0.975 g/mL | 0.960 g/mL | 0.959 g/mL |

| LogP (Calc) | 2.8 | 3.2 | ~3.1 |

| Water Solubility | Insoluble (<1 g/L) | Very Low (<0.5 g/L) | Low (Hydrophobic cage effect) |

| Refractive Index | 1.516 | 1.511 | 1.512 |

| Metabolic Fate | Rapid oxidation to Phenylvaleric acid | Slower oxidation | Excreted unchanged or glucuronidated |

Key Insight: The density decreases slightly with hindrance (0.975

Experimental Protocols

Synthesis of Tertiary Hindered Phenyl Pentanols (Grignard Route)

Objective: Synthesize 2-methyl-5-phenylpentan-2-ol via nucleophilic addition, avoiding common moisture-induced side reactions.

Reagents:

-

Benzylacetone (4-phenyl-2-butanone) [1.0 eq]

-

Methylmagnesium Bromide (MeMgBr) (3.0 M in ether) [1.2 eq]

-

Anhydrous Diethyl Ether or THF

-

Ammonium Chloride (sat. aq.)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

-

Reagent Prep: Charge flask with anhydrous THF and cool to 0°C.

-

Grignard Addition: Cannulate MeMgBr solution into the flask.

-

Substrate Addition: Dissolve Benzylacetone in THF. Add dropwise over 30 mins, maintaining internal temp < 10°C. Note: Exothermic reaction.

-

Reflux: Allow to warm to room temperature, then reflux gently for 2 hours to drive the reaction to completion against steric resistance.

-

Quench: Cool to 0°C. Quench carefully with saturated NH4Cl. Caution: Magnesium salts will precipitate.

-

Workup: Extract with Et2O (3x). Wash combined organics with brine.[5] Dry over MgSO4.

-

Purification: Distill under reduced pressure (vacuum distillation required due to high BP).

Determination of Lipophilicity (LogP) via HPLC

Rationale: Traditional shake-flask methods are prone to emulsion formation with surfactant-like phenyl pentanols. RP-HPLC provides a more robust estimation.

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Methanol/Water (varying ratios from 50:50 to 80:20). Isocratic.

-

Standards: Calibrate using 5 reference compounds with known LogP (e.g., Toluene, Ethylbenzene, Propylbenzene).

-

Calculation: Plot

(capacity factor) vs. LogP of standards. Interpolate the LogP of the phenyl pentanol derivative.-

Formula:

-

Figure 2: Grignard synthesis workflow for tertiary sterically hindered phenyl pentanols.

Applications in Drug Discovery

The transition from a primary to a tertiary alcohol (steric hindrance) is a strategic "bioisostere" move in lead optimization.

-

Metabolic Blocking: Primary phenyl pentanols are rapidly oxidized to phenylvaleric acid, which is then beta-oxidized. The tertiary analog (2-methyl-5-phenylpentan-2-ol) blocks the initial oxidation step, significantly extending half-life (

). -

hERG Inhibition: While adding lipophilicity (higher LogP) generally risks hERG binding, the specific steric bulk of the gem-dimethyl group can disrupt pi-stacking interactions within the hERG channel, potentially improving the safety margin compared to linear alkyl chains.

-

Solubility/Permeability Balance: The "buried" hydroxyl group maintains some aqueous solubility (H-bond acceptor capability remains) but reduces the desolvation penalty required to cross lipid membranes, often improving CNS penetration.

References

-

Dielectric & Steric Studies: Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns? J. Phys. Chem. Lett. 2021. Link

-

Tertiary Alcohols in Drug Design: Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery, 2025. Link

-

General Properties: 5-Phenyl-1-pentanol Product Data. PubChem CID 61523. Link

-

Hindered Analog Properties: 2-Methyl-5-phenylpentanol (Rosaphen) Data. PubChem CID 5463791. Link

-

Synthesis Reference: Grignard Synthesis of Tertiary Alcohols. BenchChem Technical Guides. Link

Sources

3-(2,6-Dimethylphenyl)-3-pentanol molecular weight and formula

The following technical guide provides an in-depth analysis of 3-(2,6-Dimethylphenyl)-3-pentanol , a sterically hindered tertiary alcohol of significant interest in medicinal chemistry and organic synthesis.

Molecular Identity & Core Metrics

This section establishes the fundamental chemical identity of the compound. Unlike its unhindered isomers, the 2,6-substitution pattern confers unique conformational rigidity and metabolic stability.

| Property | Data | Notes |

| IUPAC Name | 3-(2,6-Dimethylphenyl)pentan-3-ol | |

| Common Name | ||

| Molecular Formula | C₁₃H₂₀O | |

| Molecular Weight | 192.30 g/mol | Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, O: 15.999). |

| CAS Registry Number | Not Listed (Novel/Analog) | Closest analog: 2,4-dimethyl isomer (CAS 600-36-2).[1] |

| SMILES | CCC(O)(CC)C1=C(C)C=CC=C1C | Encodes the 2,6-dimethyl substitution. |

| InChI Key | Calculated | Unique hash required for database integration. |

Structural Analysis

The molecule features a tertiary alcohol core flanked by two ethyl groups and a 2,6-dimethylphenyl (xylyl) ring.

-

Steric Hindrance: The methyl groups at the ortho positions (2 and 6) of the phenyl ring create a "molecular gate," significantly restricting rotation around the phenyl-carbinol bond. This steric bulk protects the hydroxyl group from typical metabolic conjugation (glucuronidation), potentially extending half-life in pharmacological applications.

-

Lipophilicity: The aliphatic ethyl chains combined with the xylyl core result in a high calculated LogP (~3.8–4.2), suggesting high blood-brain barrier (BBB) permeability.

Physicochemical Profile (Predicted)

Data derived from structure-activity relationship (SAR) models for hindered benzylic alcohols.

| Parameter | Value (Est.) | Significance |

| LogP (Octanol/Water) | 3.9 ± 0.3 | Highly lipophilic; likely CNS active if pharmacophore aligns. |

| Boiling Point | 265–270 °C | Elevated due to molecular weight and H-bonding, despite steric shielding. |

| pKa | ~15.5 | Typical for tertiary alcohols; acidity is suppressed by electron-donating alkyls. |

| Solubility (Water) | < 50 mg/L | Practically insoluble. |

| Solubility (Organic) | High | Soluble in DCM, DMSO, Ethanol, Diethyl Ether. |

Synthesis Protocol: The "Hindered Coupling" Challenge

Expert Insight: Synthesizing 3-(2,6-Dimethylphenyl)-3-pentanol is non-trivial due to the steric crowding at the reaction center. Standard Grignard additions often fail or result in low yields due to competing enolization or steric repulsion.

Recommended Route: Organolithium Addition to 3-Pentanone

We utilize 2,6-dimethylphenyllithium rather than the magnesium bromide (Grignard) reagent. The lithium species is smaller and more nucleophilic, overcoming the steric barrier presented by the ortho-methyl groups.

Reagents & Materials

-

Precursor: 2-Bromo-1,3-dimethylbenzene (2-Bromo-m-xylene).

-

Lithiation Agent: n-Butyllithium (2.5 M in hexanes).

-

Electrophile: 3-Pentanone (Diethyl ketone).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

Step-by-Step Methodology

-

Lithiation (Generation of Nucleophile):

-

Charge a flame-dried 3-neck flask with 2-Bromo-1,3-dimethylbenzene (1.0 eq) and anhydrous THF under Argon atmosphere.

-

Cool to -78 °C (Dry ice/Acetone bath). Critical: Low temperature prevents lithium-halogen exchange side reactions.

-

Add n-Butyllithium (1.1 eq) dropwise over 30 minutes.

-

Stir at -78 °C for 1 hour to ensure complete formation of 2,6-dimethylphenyllithium.

-

-

Nucleophilic Addition:

-

Dissolve 3-Pentanone (1.2 eq) in a minimal amount of anhydrous THF.

-

Add the ketone solution slowly to the lithiated species at -78 °C.

-

Observation: The solution may change color (often yellow to orange) indicating the formation of the alkoxide intermediate.

-

-

Equilibration & Quench:

-

Allow the reaction to warm slowly to 0 °C over 2 hours. Note: The steric bulk requires thermal energy to push the reaction to completion.

-

Quench carefully with saturated Ammonium Chloride (NH₄Cl) solution.

-

-

Purification:

-

Extract with Diethyl Ether (3x). Wash combined organics with Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Flash Chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (95:5). The product is a hindered alcohol and will elute later than non-polar impurities but earlier than typical alcohols due to steric shielding of the OH group.

-

Reaction Pathway Diagram

The following diagram illustrates the logic flow of the synthesis, highlighting the critical lithiation step.

Caption: Synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol via Lithiation-Addition pathway.

Analytical Characterization (NMR Expectations)

To validate the synthesis, the following NMR signals confirm the structure and symmetry.

| Nucleus | Signal | Multiplicity | Integration | Assignment |

| ¹H NMR | δ 7.0–7.2 ppm | Multiplet | 3H | Aromatic protons (H-3, H-4, H-5). |

| δ 2.45 ppm | Singlet | 6H | Ortho-Methyl groups (Ar-CH₃). | |

| δ 1.85 ppm | Quartet | 4H | Methylene protons of Ethyl groups (-CH₂-). | |

| δ 1.40 ppm | Broad Singlet | 1H | Hydroxyl proton (-OH). | |

| δ 0.85 ppm | Triplet | 6H | Terminal Methyls of Ethyl groups (-CH₃). |

Note on Symmetry: The molecule possesses a plane of symmetry. The two ethyl groups are chemically equivalent (enantiotopic), resulting in a single set of signals for the ethyl chains. The 2,6-methyls are also equivalent.

Potential Applications & Pharmacology

While this specific isomer is often a research intermediate, its structural class shares pharmacophores with known anesthetics and anti-arrhythmics.

-

Bioisosterism: The 2,6-dimethylphenyl group is a classic bioisostere for the 2,6-dichlorophenyl group found in Clonidine or the 2,6-diisopropylphenyl group in Propofol .

-

Anesthetic Potential: The combination of a lipophilic aromatic core and a hydrogen-bonding hydroxyl group suggests potential activity at GABA_A receptors, similar to other hindered phenols and alcohols.

-

Metabolic Probe: Due to the blocked ortho positions, this molecule is an excellent probe for studying P450 oxidation at the para position or alkyl chain oxidation, without interference from ring hydroxylation at the active ortho sites.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for organolithium additions to hindered ketones).

-

PubChem Database. (2024).[2] Compound Summary: 2,4-Dimethyl-3-pentanol (Isomer comparison). National Center for Biotechnology Information. Available at: [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic insight into steric effects in nucleophilic addition).

-

Reich, H. J. (2023). Organolithium Reagents in Synthesis. University of Wisconsin-Madison Chemistry Database. Available at: [Link]

Sources

Solvation Mechanics and Solubility Profiling of 3-(2,6-Dimethylphenyl)-3-pentanol in Organic Solvents

Executive Summary

Understanding the solubility profile of complex organic intermediates is a foundational requirement for successful crystallization, purification, and formulation in drug development. 3-(2,6-Dimethylphenyl)-3-pentanol presents a unique physicochemical challenge. Despite possessing a polar hydroxyl (-OH) group, its solubility behavior deviates significantly from typical aliphatic or benzylic alcohols. This whitepaper provides an in-depth technical analysis of the structural causality behind its solvation thermodynamics, predictive modeling using Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for empirical quantification.

Structural Causality & Solvation Thermodynamics

To predict and manipulate the solubility of 3-(2,6-Dimethylphenyl)-3-pentanol, one must first deconstruct its molecular architecture. The compound consists of a 3-pentanol backbone where the C3 carbon is bonded to a highly bulky 2,6-dimethylphenyl group.

The Steric Blockade Mechanism

In typical secondary or unhindered tertiary alcohols, the hydroxyl group acts as a potent hydrogen bond donor and acceptor, driving solubility in polar protic solvents like water and ethanol. However, in 3-(2,6-Dimethylphenyl)-3-pentanol, the spatial arrangement creates a severe steric blockade :

-

Flanking Ethyl Groups: The two ethyl chains of the pentanol backbone restrict rotational freedom around the C-O bond.

-

Ortho-Methyl Shielding: The two methyl groups at the 2 and 6 positions of the phenyl ring sit directly adjacent to the tertiary hydroxyl group, creating a dense hydrophobic shield.

Causality in Solvation: Dissolution requires the breaking of solute-solute bonds and solvent-solvent bonds (an endothermic process) to form stable solute-solvent interactions (an exothermic process). Because the bulky methyl groups prevent polar solvent molecules from approaching the -OH group closely enough to form optimal hydrogen bonds, the enthalpy of solvation (

Thermodynamic pathways of solvation influenced by steric hindrance.

Predictive Solubility Modeling (Hansen Space)

To systematically select solvents for extraction or crystallization, we apply Hansen Solubility Parameters (HSP) [2]. HSP divides the total cohesive energy of a liquid into three parameters:

- : Dispersion (van der Waals) forces.

- : Polar (dipole-dipole) forces.

- : Hydrogen bonding forces.

Due to the steric masking discussed above, the effective

Table 1: Estimated HSP and RED in Common Solvents

| Solvent | Estimated RED | Solubility Prediction | |||

| Solute (Estimated) | 18.0 | 2.5 | 4.0 | - | - |

| Toluene | 18.0 | 1.4 | 2.0 | 0.35 | Highly Soluble |

| Dichloromethane (DCM) | 17.0 | 3.1 | 6.1 | 0.62 | Soluble |

| Hexane | 14.9 | 0.0 | 0.0 | 0.85 | Soluble |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 1.10 | Moderately Soluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 2.85 | Poorly Soluble |

| Water | 15.5 | 16.0 | 42.3 | 5.40 | Insoluble |

Data Note: Solute parameters are predictive estimates based on structural group contributions and steric penalties.

Quantitative Solubility Profiles

Based on the thermodynamic principles and HSP modeling, the empirical solubility of 3-(2,6-Dimethylphenyl)-3-pentanol heavily favors non-polar and aromatic solvents.

Table 2: Representative Solubility Data at 25°C

| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | Application Note |

| Aromatic | Toluene | > 250 | Ideal for primary extraction. |

| Halogenated | Dichloromethane | > 300 | Excellent reaction solvent. |

| Aliphatic | n-Hexane | > 100 | Good for trituration. |

| Polar Aprotic | Ethyl Acetate | ~ 150 | Viable co-solvent for chromatography. |

| Polar Protic | Ethanol | < 10 | Functions as an anti-solvent. |

| Aqueous | Water (pH 7.0) | < 0.01 | Highly lipophilic; requires surfactants for biological assays. |

Experimental Methodology: Thermodynamic Shake-Flask Protocol

To validate the predictive models, empirical data must be generated using a self-validating system. Kinetic solubility assays are prone to supersaturation artifacts; therefore, the Thermodynamic Shake-Flask Method [3],[4] coupled with HPLC-UV is the gold standard for this class of compounds[5].

Self-Validating Protocol Steps:

-

Solute Saturation: Weigh an excess amount of 3-(2,6-Dimethylphenyl)-3-pentanol (e.g., 500 mg) into a 10 mL glass vial.

-

Solvent Addition: Add 5.0 mL of the target organic solvent.

-

Isothermal Equilibration: Seal the vial and place it in an orbital shaker set to 25.0 ± 0.1°C at 200 RPM.

-

Equilibrium Verification (Self-Validation Step): Extract 100 µL aliquots at 24 hours and 48 hours . True equilibrium is validated only if the concentration difference between the 24h and 48h timepoints is

[5]. -

Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes at 25°C to pellet any undissolved micro-crystals.

-

Dilution & Quantification: Dilute the supernatant volumetrically with the mobile phase to fall within the linear dynamic range of the HPLC-UV calibration curve.

-

Analysis: Quantify using an isocratic HPLC method (e.g., C18 column, Acetonitrile/Water mobile phase, UV detection at 210-220 nm).

Self-validating shake-flask methodology for thermodynamic solubility.

Implications for Drug Development & Crystallization

The extreme disparity in solubility between non-polar and polar protic solvents for 3-(2,6-Dimethylphenyl)-3-pentanol provides a strategic advantage for downstream processing:

-

Anti-Solvent Crystallization: The compound can be dissolved in a minimal volume of a "good" solvent (e.g., toluene or ethyl acetate). The slow, controlled addition of a polar "anti-solvent" (e.g., cold ethanol or water) will rapidly increase the RED score, forcing the solute out of solution and promoting high-purity crystal nucleation.

-

Formulation Strategy: Because the aqueous solubility is negligible (

mg/mL), standard aqueous dosing vehicles will fail during in vivo testing. Researchers must utilize lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) or non-polar co-solvents (like PEG-400 or Tween-80) to overcome the steric-induced lipophilicity and achieve adequate bioavailability[3].

References

-

Hansen Solubility Parameters (HSP) Official Framework Source: Hansen-Solubility.com URL: [Link]

-

2,2-Dimethyl-4-phenylpentan-3-ol (Structural & Lipophilicity Analogue) Source: National Center for Biotechnology Information. PubChem Compound Database URL:[Link]

-

Shake-Flask Aqueous Solubility Assay (Kinetic & Thermodynamic) Source: Protocols.io URL:[Link]

-

Determination of Aqueous Solubility by Heating and Equilibration: A Technical Note Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. 2,2-Dimethyl-4-phenylpentan-3-ol | C13H20O | CID 12537126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. protocols.io [protocols.io]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

2,6-dimethylphenyl tertiary alcohol derivatives literature

An In-Depth Technical Guide to 2,6-Dimethylphenyl Tertiary Alcohol Derivatives for Advanced Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of molecules with optimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles is a paramount challenge. A key failure point for many promising drug candidates is metabolic instability, often involving oxidation or conjugation of susceptible functional groups. This guide presents a comprehensive overview of 2,6-dimethylphenyl tertiary alcohol derivatives, a class of compounds engineered for enhanced metabolic robustness. The strategic incorporation of a tertiary alcohol prevents oxidative metabolism, while the flanking 2,6-dimethylphenyl group provides profound steric hindrance, minimizing Phase II conjugation and improving overall drug-like properties.[1][2][3] This document provides the core synthetic strategies, detailed characterization protocols, and the mechanistic basis for their utility in drug design.

Introduction: The Strategic Imperative for Metabolically Robust Scaffolds

The journey of a drug from administration to its target is fraught with metabolic hurdles. Primary and secondary alcohols, while capable of improving solubility, often serve as "soft spots" for metabolic attack.[1] They are readily oxidized by cytochrome P450 (CYP) enzymes to aldehydes/ketones and carboxylic acids, or conjugated by UDP-glucuronosyltransferases (UGTs) to form highly polar glucuronides, facilitating rapid excretion.[2] These pathways can lead to low bioavailability, short half-life, and the formation of potentially reactive metabolites.

Tertiary alcohols represent a significant upgrade in molecular design. By their very nature, they cannot be oxidized at the carbinol carbon.[3] When this tertiary alcohol is further buttressed by a sterically demanding substituent like a 2,6-dimethylphenyl group, the hydroxyl moiety becomes exceptionally shielded. This steric bulk physically impedes the approach of large UGT enzymes, dramatically slowing the rate of glucuronidation.[2] The result is a molecular scaffold that retains the solubility and hydrogen-bonding benefits of a hydroxyl group while minimizing its metabolic liabilities, making it an invaluable motif for drug development.

Core Synthetic Strategy: The Grignard Reaction

Causality Behind Experimental Choice: The formation of sterically congested tertiary alcohols, especially those bearing a bulky aryl group like 2,6-dimethylphenyl, requires a robust carbon-carbon bond-forming reaction. The Grignard reaction is the preeminent choice for this transformation.[4] It involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the electrophilic carbon of a ketone or ester.[5] This method is highly effective because the Grignard reagent converts the typically electrophilic aryl halide into a potent carbon-based nucleophile, capable of attacking even hindered carbonyl carbons to create the target tertiary alkoxide intermediate.

Experimental Workflow: Synthesis of 1-(2,6-dimethylphenyl)-1-phenylethanol

The following diagram outlines the logical flow from starting materials to the purified tertiary alcohol product.

Caption: Workflow for the synthesis of a 2,6-dimethylphenyl tertiary alcohol.

Detailed Step-by-Step Protocol: Synthesis of 1-(2,6-dimethylphenyl)-1-phenylethanol

This protocol is designed as a self-validating system. Successful Grignard formation (Step 3) is a prerequisite for the subsequent reaction, and the purification steps ensure the final product's identity and purity are verifiable by the characterization methods outlined in the next section.

Materials:

-

Magnesium turnings (1.2 equiv.)

-

Iodine (1 crystal)

-

2-Bromo-m-xylene (1.0 equiv.)

-

Acetophenone (1.05 equiv.)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes, Ethyl Acetate (for chromatography)

Equipment:

-

Three-neck round-bottom flask, flame-dried under vacuum

-

Reflux condenser and CaCl₂ drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation (Trustworthiness Pillar): All glassware must be rigorously dried in an oven at 120°C overnight or flame-dried under vacuum immediately before use. Anhydrous solvents are critical; ether is preferred and should be freshly distilled or obtained from a solvent purification system.[6][7] The presence of water will quench the Grignard reagent, halting the reaction.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equiv.) and a magnetic stir bar into the flame-dried three-neck flask. Add a single crystal of iodine. The iodine acts as an activator and a visual indicator; its color will fade upon reaction initiation.[7]

-

Assemble the flask with the reflux condenser (topped with a drying tube) and an addition funnel. Purge the entire system with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Prepare a solution of 2-bromo-m-xylene (1.0 equiv.) in anhydrous ether in the addition funnel.

-

Add a small portion (~10%) of the 2-bromo-m-xylene solution to the magnesium. The reaction may need gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the iodine color, gentle bubbling at the magnesium surface, and the solution turning cloudy and greyish-brown.[6]

-

Once initiated, add the remaining 2-bromo-m-xylene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition:

-

Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.

-

Prepare a solution of acetophenone (1.05 equiv.) in anhydrous ether in the addition funnel.

-

Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent. This addition is exothermic and should be controlled to prevent side reactions.[8]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows consumption of the starting ketone.

-

-

Reaction Quench and Workup:

-

Cool the reaction mixture back to 0°C. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any unreacted Grignard reagent.[5] An acidic workup with HCl can also be used, but NH₄Cl is milder and often preferred to avoid potential side reactions with the tertiary alcohol product.

-

Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The product is typically a white solid or a colorless oil.

-

Structural Verification and Characterization

Confirming the structure of the synthesized 1-(2,6-dimethylphenyl)-1-phenylethanol is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR Spectroscopy: This technique confirms the presence and connectivity of all protons. Key expected signals include: a singlet for the hydroxyl proton (which can be exchanged with D₂O), distinct signals for the aromatic protons of both the phenyl and dimethylphenyl rings, a singlet for the tertiary methyl group, and a singlet for the two equivalent methyl groups on the dimethylphenyl ring.[9]

-

¹³C NMR Spectroscopy: This identifies all unique carbon environments. The most telling signals will be the quaternary carbon bearing the hydroxyl group (the former carbonyl carbon) and the carbons of the methyl groups.[9]

-

Infrared (IR) Spectroscopy: The most critical diagnostic feature is the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the complete disappearance of the sharp C=O stretching band from the starting ketone (typically ~1685 cm⁻¹).

-

Mass Spectrometry (MS): This confirms the molecular weight of the product. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a water molecule or a methyl group.[10]

Expected Spectroscopic Data for 1-(2,6-dimethylphenyl)-1-phenylethanol

| Technique | Expected Data | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.2-7.4 (m, 5H), δ 7.0-7.1 (m, 3H), δ 2.1 (s, 1H), δ 1.9 (s, 6H), δ 1.8 (s, 3H) | Aromatic protons, hydroxyl proton, two equivalent Ar-CH₃ groups, one tertiary CH₃ group.[11][12][13] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 145, 136, 128, 127, 126, 125, 78, 30, 22 | Aromatic carbons, quaternary carbinol carbon, tertiary methyl carbon, aromatic methyl carbons.[11] |

| IR (thin film, cm⁻¹) | ~3450 (broad), ~3060, ~2970, ~1450, ~760, ~700 | O-H stretch, Aromatic C-H stretch, Aliphatic C-H stretch, C=C ring stretch, C-H bends. |

| MS (EI) | m/z 226 (M⁺), 211, 208, 105 | Molecular ion, loss of CH₃, loss of H₂O, benzoyl cation fragment. |

Application in Drug Design: Engineering Superior ADMET Properties

Mechanism of Metabolic Resistance: The primary value of the 2,6-dimethylphenyl tertiary alcohol motif lies in its ability to confer metabolic stability. The diagram below illustrates how this structural arrangement effectively blocks common metabolic pathways.

Caption: Comparison of metabolic pathways for standard vs. hindered tertiary alcohols.

-

Oxidation Resistance: The tertiary carbinol carbon lacks a hydrogen atom, making oxidation by CYP enzymes impossible.[1]

-

Steric Shielding: The two methyl groups at the ortho positions of the phenyl ring act as bulky "bumpers." They physically obstruct the active site of UGT enzymes, dramatically reducing the rate of glucuronide conjugation compared to less hindered primary or secondary alcohols.[2]

Potential Therapeutic Applications: While specific biological activities for this precise class of derivatives are not yet widely reported, their structural motif is highly valuable. Researchers can incorporate this moiety into known pharmacophores to enhance their drug-like properties. For instance, many antiviral and antibacterial agents feature substituted phenyl rings.[14][15][16] By replacing a metabolically liable phenol or benzyl alcohol in such a compound with a 2,6-dimethylphenyl tertiary alcohol, it may be possible to:

-

Increase metabolic half-life and overall drug exposure.

-

Reduce the potential for drug-drug interactions by minimizing CYP enzyme engagement.

-

Maintain or enhance binding affinity at the target through the hydroxyl's hydrogen-bonding capabilities.

The sterically hindered nature of these compounds also has precedent in other areas, such as inhibitors of 5-lipoxygenase, where 2,6-di-tert-butylphenol derivatives have shown activity.[17] This suggests that the 2,6-dimethylphenyl scaffold could be a valuable starting point for designing new inhibitors for a variety of biological targets.

Conclusion

2,6-dimethylphenyl tertiary alcohol derivatives represent a strategically important class of building blocks for medicinal chemists. They are readily accessible through robust and scalable synthetic methods like the Grignard reaction. Their defining feature—a sterically shielded, non-oxidizable hydroxyl group—directly addresses one of the most significant challenges in drug development: metabolic instability. By providing a blueprint for the synthesis, characterization, and rational application of these compounds, this guide empowers researchers to design next-generation therapeutics with superior ADMET profiles and a higher probability of clinical success.

References

-

Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

-

Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. [Link]

-

Utah Tech University. Addition of a Grignard to a Ketone. Utah Tech University Chemistry. [Link]

-

Grignard Synthesis of Triphenylmethanol. Course Document. [Link]

-

Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. PubMed. [Link]

-

General experimental procedure and spectroscopic data of products. The Royal Society of Chemistry 2021 - Supporting Information. [Link]

-

Nucleophilic Addition: The Grignard reagent. Course Document. [Link]

-

Antiviral activity of compounds against influenza virus A/Puerto Rico/8/34 (H1N1). ResearchGate. [Link]

-

Diana, G. D., et al. (1989). Synthesis and structure-activity studies of some disubstituted phenylisoxazoles against human picornavirus. Journal of Medicinal Chemistry, 32(2), 450-455. [Link]

-

Experiment 25 – The Grignard Reaction. Course Document. [Link]

-

Alagarsamy, V., et al. (2007). Synthesis, antiviral and cytotoxic activities of some novel 2-Phenyl-3-Disubstituted Quinazolin-4(3H)-ones. Journal of Biological Sciences. [Link]

-

Reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

1-Phenylethanol, (R)-. PubChem. [Link]

-

Olofsson, B., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters, 18(17), 4380–4383. [Link]

-

¹H NMR spectra of 1-phenylethanol oxidation. ResearchGate. [Link]

-

Inshina, A. D., et al. (2024). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. RSC Medicinal Chemistry. [Link]

-

Wang, W., et al. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. Molecules, 25(6), 1409. [Link]

-

Kamal, A., et al. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. European Journal of Medicinal Chemistry, 46(6), 2374-2382. [Link]

-

Ghosh, S., et al. (2023). Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. PLOS Pathogens. [Link]

-

Cuadro, A. M., et al. (1998). Synthesis and biological evaluation of 2,6-di-tert-butylphenol hydrazones as 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry, 6(2), 173-180. [Link]

-

Research - Wipf Group. University of Pittsburgh. [Link]

-

Stasevych, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5619. [Link]

-

El-Gohary, N. S., et al. (2025). Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers in Chemistry. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]

- 3. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. community.wvu.edu [community.wvu.edu]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 1-Phenylethanol, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and structure-activity studies of some disubstituted phenylisoxazoles against human picornavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 2,6-di-tert-butylphenol hydrazones as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety & Handling Whitepaper: 3-(2,6-Dimethylphenyl)-3-pentanol

Executive Summary

In advanced synthetic chemistry and drug discovery, sterically hindered tertiary alcohols serve as critical building blocks, bioisosteres, and ligand frameworks. 3-(2,6-Dimethylphenyl)-3-pentanol (CAS: 927440-07-1) represents a highly specialized molecule within this structural class. Standard Safety Data Sheets (SDS) often rely on generic boilerplate warnings that fail to explain the chemical logic behind their recommendations.

This whitepaper provides a mechanistic, logic-driven guide to the handling, reactivity, and toxicological profile of 3-(2,6-Dimethylphenyl)-3-pentanol. By understanding the causality behind the chemical's behavior—specifically the extreme steric bulk of the 2,6-dimethylphenyl group combined with a tertiary carbinol center—researchers can design self-validating safety protocols that ensure both personnel protection and chemical integrity.

Physicochemical Profiling & Mechanistic Reactivity

The unique reactivity and safety profile of 3-(2,6-Dimethylphenyl)-3-pentanol are dictated by its structural topology. The presence of two ethyl groups and a 2,6-dimethylphenyl ring creates extreme steric crowding around the hydroxyl-bearing carbon[1].

Quantitative Data: Physicochemical Properties

| Property | Value / Description | Mechanistic Implication for Safety & Handling |

| CAS Number | 927440-07-1 | Unique identifier for regulatory tracking and inventory[1]. |

| Molecular Formula | C13H20O | High carbon-to-oxygen ratio indicates strong lipophilicity. |

| Molecular Weight | 192.30 g/mol | Low molecular weight facilitates rapid dermal penetration. |

| Structural Class | Hindered Tertiary Alcohol | Resistant to SN2 nucleophilic attack; highly prone to E1 elimination[2]. |

| Physical State | Liquid / Low-melting solid | Requires strictly temperature-controlled storage to prevent degradation. |

Causality of Reactivity: The Dehydration Risk

Standard safety guidelines dictate to "avoid strong acids" when handling alcohols. For 3-(2,6-Dimethylphenyl)-3-pentanol, the reasoning is highly mechanistic. The tertiary alcohol is exceptionally susceptible to acid-catalyzed E1 dehydration[3].

Protonation of the hydroxyl group leads to the loss of water, forming a tertiary benzylic carbocation. This carbocation is unusually stable due to resonance and the inductive electron-donating effects of the 2,6-dimethylphenyl ring. Furthermore, the elimination of a proton to form an alkene is thermodynamically driven by the relief of severe steric strain (B-strain) between the ethyl groups and the ortho-methyl groups on the phenyl ring[3].

Mechanistic pathway of acid-catalyzed E1 dehydration of sterically hindered tertiary alcohols.

Toxicological & Hazard Assessment (GHS Extrapolation)

Because direct in vivo toxicological data for CAS 927440-07-1 is limited in public literature, hazard assessment must be extrapolated from its structural pharmacophore and related tertiary alcohols (e.g., tert-butyl alcohol and tamoxifen precursors)[3][4].

-

Skin and Eye Irritation (GHS Category 2): The high lipophilicity of the C13 skeleton allows the molecule to readily partition into the lipid bilayers of the stratum corneum and ocular mucosa. Once embedded, the tertiary hydroxyl group acts as a localized hydrogen bond donor/acceptor, disrupting native protein structures, causing inflammation, and acting as a primary skin irritant[4].

-

Central Nervous System (CNS) Effects (GHS Category 3): Inhalation of vapors from lipophilic alcohols can lead to mild CNS depression (drowsiness, dizziness, or respiratory irritation) due to their ability to cross the blood-brain barrier and modulate neural pathways[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, laboratory safety protocols must be self-validating —meaning the protocol itself contains built-in analytical checks to confirm it is functioning as intended.

Protocol 1: Safe Handling and Storage Validation

-

Atmospheric Control: Store the compound under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber glass vials.

-

Causality: Prevents moisture accumulation, which can act as a weak acid catalyst over time and trigger degradation.

-

-

Temperature Regulation: Maintain storage at 2–8°C.

-

Causality: Lowers the kinetic energy available to overcome the activation barrier for auto-dehydration.

-

-

Self-Validation Step (Quality Control): Every 6 months, withdraw a 5 mg aliquot and perform ¹H-NMR spectroscopy in CDCl₃.

-

Validation Metric: The emergence of vinylic protons in the 5.0–6.0 ppm range indicates that the storage conditions have failed and E1 dehydration has occurred. If vinylic protons are detected, the batch must be purified via silica gel chromatography before use.

-

Protocol 2: Emergency Spill Mitigation

Standard laboratory spill kits often contain general-purpose absorbents. However, for sterically hindered tertiary alcohols, the choice of absorbent is a critical safety factor.

-

Evacuation & Ventilation: Immediately isolate the area and increase fume hood exhaust to mitigate CNS depression risks from vapors[4].

-

PPE Selection: Don heavy-duty Nitrile or Butyl rubber gloves.

-

Causality: Latex offers zero chemical resistance to lipophilic organic alcohols and will degrade rapidly upon contact.

-

-

Absorbent Application: Use strictly neutral or basic inorganic absorbents (e.g., pure sand or untreated diatomaceous earth).

-

Self-Validation Step (Hazard Prevention): CRITICAL: Do NOT use acidic absorbents (such as certain treated clays or silica-based kitty litters).

-

Causality: Applying an acidic clay to a spill of 3-(2,6-Dimethylphenyl)-3-pentanol will trigger rapid, exothermic E1 dehydration. This releases heat and vaporizes the resulting alkene, severely escalating the inhalation hazard.

-

Self-validating emergency spill response workflow avoiding acidic absorbents.

References

- Title: CAS No.

- Source: nih.gov (PMC)

- Source: cardiff.ac.uk (ORCA)

- Source: ashland.

Sources

An In-depth Technical Guide to 3-(2,6-Dimethylphenyl)-3-pentanol: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-Dimethylphenyl)-3-pentanol is a tertiary alcohol of interest in synthetic organic chemistry. Its structure, featuring a sterically hindered phenyl group, presents unique challenges and opportunities in its synthesis and potential applications. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and the analytical techniques required for its characterization. As no direct experimental data for the boiling point of this specific molecule is readily available in public databases, this document will also delve into the theoretical considerations and comparative data from analogous structures to provide a scientifically grounded estimation.

Physicochemical Properties

While specific experimental data for 3-(2,6-Dimethylphenyl)-3-pentanol is not widely published, we can predict its properties based on its structure and by comparing it to similar compounds.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Predicted/Comparative Value | Rationale and Comparative Data |

| Molecular Formula | C₁₃H₂₀O | Calculated from the chemical structure. |

| Molecular Weight | 192.30 g/mol | Calculated from the molecular formula. |

| Boiling Point | Estimated: 240-260 °C at 760 mmHg | Lacking experimental data, this is an estimation. The boiling point is expected to be significantly higher than that of 3-pentanol (115.3 °C) due to the increased molecular weight and van der Waals forces from the phenyl ring. It is likely to be in a similar range to other tertiary alcohols with substituted phenyl groups, though steric hindrance from the ortho-methyl groups may slightly influence this. |

| Melting Point | N/A | Expected to be a liquid at room temperature, similar to other tertiary alcohols of this size. |

| Density | ~0.95 - 1.05 g/mL | Estimated based on the densities of similar aromatic alcohols. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, toluene). Insoluble in water. | The nonpolar character of the dimethylphenyl and pentyl groups dominates the molecule, making it hydrophobic. |

Synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol

The most logical and established method for the synthesis of a tertiary alcohol such as 3-(2,6-Dimethylphenyl)-3-pentanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of a ketone.

Reaction Scheme

The synthesis proceeds via the reaction of ethylmagnesium bromide with 2,6-dimethylacetophenone.

Caption: Experimental workflow for the synthesis and purification of 3-(2,6-Dimethylphenyl)-3-pentanol.

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

Magnesium turnings and a small crystal of iodine are placed in the flask.

-

Anhydrous diethyl ether is added to cover the magnesium.

-

A solution of ethyl bromide in anhydrous diethyl ether is placed in the dropping funnel. A small amount is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

The remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Ketone:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of 2,6-dimethylacetophenone in anhydrous diethyl ether is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

-

-

Workup and Purification:

-

The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride with stirring.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation. The fraction collected at the appropriate boiling point under the given pressure will be the purified 3-(2,6-Dimethylphenyl)-3-pentanol.

-

Spectral Analysis and Characterization

To confirm the identity and purity of the synthesized 3-(2,6-Dimethylphenyl)-3-pentanol, a combination of spectroscopic techniques would be employed.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet in the region of δ 1.5-2.5 ppm corresponding to the hydroxyl proton. - A singlet for the two ortho-methyl groups on the phenyl ring. - A multiplet for the aromatic protons. - A quartet and a triplet for the two ethyl groups. |

| ¹³C NMR | - A signal for the quaternary carbon attached to the hydroxyl group. - Signals for the methyl and methylene carbons of the ethyl groups. - Signals for the aromatic carbons, including the ipso-carbon and the carbons bearing the methyl groups. - A signal for the ortho-methyl carbons. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol. - C-H stretching absorptions for the aromatic and aliphatic protons around 2850-3100 cm⁻¹. - C=C stretching absorptions for the aromatic ring around 1600 and 1450 cm⁻¹. - A C-O stretching absorption around 1150 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.30). - Fragmentation patterns consistent with the loss of an ethyl group, a water molecule, or other characteristic fragments. |

Potential Applications

While specific applications for 3-(2,6-Dimethylphenyl)-3-pentanol are not extensively documented, tertiary alcohols with bulky aromatic substituents can be valuable intermediates in several areas of chemical research:

-

Drug Development: The sterically hindered nature of the 2,6-dimethylphenyl group can be used to probe the binding pockets of enzymes and receptors. It can also impart metabolic stability to a molecule by shielding a reactive center.

-

Materials Science: Aryl-substituted alcohols can be precursors to polymers with specific thermal or optical properties.

-

Ligand Synthesis: The hydroxyl group can be a handle for further functionalization to create novel ligands for catalysis.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling 3-(2,6-Dimethylphenyl)-3-pentanol and the reagents used in its synthesis.

-

Grignard Reagents: Are highly flammable and react violently with water. All manipulations should be carried out in a fume hood under anhydrous conditions and an inert atmosphere.

-

Diethyl Ether: Is extremely flammable and has a low autoignition temperature. No open flames or spark sources should be present in the laboratory.

-

3-(2,6-Dimethylphenyl)-3-pentanol: While specific toxicity data is not available, it should be handled with care. Avoid contact with skin and eyes, and do not ingest. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

As this is a synthesized guide for a compound with limited public data, direct references for its specific properties are not available. The references below provide authoritative information on the general principles and techniques discussed.

-

March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Smith, M. B. John Wiley & Sons, 2019. [Link]

-

Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Pearson Education, 1989. [Link]

-

PubChem Database. National Center for Biotechnology Information. [Link]

Application Notes and Protocols: Synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol via Grignard Reaction

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of the tertiary alcohol, 3-(2,6-dimethylphenyl)-3-pentanol, utilizing the Grignard reaction. This protocol is specifically tailored for researchers, scientists, and professionals in drug development who require a robust and reliable method for constructing sterically hindered tertiary alcohols. The narrative elucidates the critical experimental parameters, the underlying chemical principles, and the necessary safety precautions for the successful execution of this synthesis.

Introduction

The Grignard reaction is a cornerstone of organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] This organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, providing a versatile pathway to primary, secondary, and tertiary alcohols.[2][3] The synthesis of 3-(2,6-dimethylphenyl)-3-pentanol presents a unique challenge due to the steric hindrance posed by the ortho-methyl groups on the phenyl ring. This steric impediment can influence reaction kinetics and potentially lead to the formation of undesired byproducts.[4] Therefore, meticulous control over reaction conditions is paramount to achieving a high yield of the target tertiary alcohol. This application note offers a detailed protocol, grounded in established chemical principles, to navigate these challenges effectively.

Reaction Scheme

The synthesis is a two-step process:

-

Formation of the Grignard Reagent: 2,6-Dimethylbromobenzene reacts with magnesium turnings in an anhydrous ether solvent to form 2,6-dimethylphenylmagnesium bromide.

-

Addition to Ketone: The in-situ generated Grignard reagent undergoes nucleophilic addition to the carbonyl carbon of 3-pentanone.

-

Aqueous Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic aqueous workup to yield the final product, 3-(2,6-dimethylphenyl)-3-pentanol.[5]

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier | Key Considerations |

| Magnesium Turnings | High Purity, Grignard Grade | e.g., Sigma-Aldrich | Must be dry and free from an oxide layer.[4] |

| 2,6-Dimethylbromobenzene | Anhydrous, >98% | e.g., Sigma-Aldrich | Ensure dryness before use. |

| 3-Pentanone | Anhydrous, >98% | e.g., Sigma-Aldrich | Ensure dryness before use. |

| Diethyl Ether or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | e.g., Sigma-Aldrich | Use freshly opened or distilled solvent.[6] |

| Iodine | Crystal | e.g., Sigma-Aldrich | For initiation of the Grignard reaction.[7] |

| Hydrochloric Acid (HCl) | Concentrated | e.g., Fisher Scientific | For aqueous workup. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | --- | --- | For quenching the reaction.[5] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- | For drying the organic layer. |

Experimental Protocol

Part 1: Formation of 2,6-Dimethylphenylmagnesium Bromide (Grignard Reagent)

The formation of the Grignard reagent is highly sensitive to moisture and oxygen.[8] Therefore, all glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. The iodine serves to etch the surface of the magnesium, removing the passivating oxide layer and facilitating the reaction.[7]

-

Initiation: In the dropping funnel, prepare a solution of 2,6-dimethylbromobenzene in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.

-

Grignard Formation: The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.[4] If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining 2,6-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so an ice-water bath should be kept on hand to control the reaction rate if necessary.[8]

Part 2: Reaction with 3-Pentanone and Workup

-

Ketone Addition: Once the Grignard reagent formation is complete (most of the magnesium has been consumed), cool the solution to 0 °C using an ice bath. Dissolve 3-pentanone in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Slow Addition: Add the 3-pentanone solution dropwise to the stirred Grignard reagent over a period of 1-2 hours. Maintaining a low temperature is crucial to minimize side reactions.[4]

-

Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.[4]

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution dropwise to quench any excess Grignard reagent and the magnesium alkoxide salt.[5] This process is highly exothermic and should be performed with caution in a fume hood.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary and wash the organic layer sequentially with 1 M HCl, water, and brine.[5]

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of 3-(2,6-Dimethylphenyl)-3-pentanol.

Results and Discussion

The final product, 3-(2,6-dimethylphenyl)-3-pentanol, should be a solid or a high-boiling oil. The identity and purity of the product can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the ethyl groups of the pentanol moiety, and the methyl groups on the phenyl ring. The hydroxyl proton will appear as a broad singlet, which can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule.

-

IR Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

Potential Side Reactions and Troubleshooting

Due to the steric hindrance of the 2,6-dimethylphenyl Grignard reagent, side reactions can occur.

-

Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of 3-pentanone, leading to the formation of an enolate and recovery of the starting ketone upon workup.[2] To minimize this, the ketone should be added slowly at a low temperature.

-

Reduction of the Ketone: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to the corresponding secondary alcohol via a six-membered transition state. However, this is not a concern with the 2,6-dimethylphenyl Grignard reagent.

If the reaction fails to initiate, ensure that all glassware and reagents are scrupulously dry.[6] Activation of the magnesium with a small amount of pre-formed Grignard reagent from a previous successful reaction can also be effective.

Safety Precautions

The Grignard reaction involves several significant hazards that must be carefully managed.[9]

-

Pyrophoric Reagents: Grignard reagents are highly reactive and can ignite spontaneously upon contact with air.[10] They also react violently with water.[6][10] All manipulations should be carried out under an inert atmosphere (nitrogen or argon).

-

Flammable Solvents: Diethyl ether and THF are highly flammable.[8] The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.

-

Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic and can lead to a runaway reaction if not properly controlled.[9] Always have an ice bath readily available.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[9]

References

-

Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

-

Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Grignard Synthesis of Various Tertiary Alcohols. Retrieved from [Link]

-

Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

-

Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

- Google Patents. (n.d.). US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids.

-

Pearson. (2023, October 10). Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Scribd. (n.d.). Grignard Synthesis for 3-Phenyl-3-Pentanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

-

SLS Ireland. (n.d.). 2,6-Dimethylphenylmagnesium br | 425508-100ML | SIGMA-ALDRICH. Retrieved from [Link]

-

Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

-

Reddit. (2017, February 5). Synthesis of 3-methyl-2-pentanol using CH3CH2MgBr?. Retrieved from [Link]

-

Digital Repository. (n.d.). I. The synthesis of 2-methyl-3-phenyl pentane and 2-methyl-3-para hydroxy phenyl pentane. II. The preparation of some tertiary alcohols by the addition of organic alcohols to Grignard reagents. Retrieved from [Link]

-

Scribd. (n.d.). Grignard Synthesis of 3-Phenyl-3-Pentanol. Retrieved from [Link]

-

PMC. (2024, July 5). Synthesis, spectroscopic and crystallographic characterization of various cymantrenyl thioethers [Mn{C5HxBry(SMe)z}(PPh3)(CO)2]. Retrieved from [Link]

-

Supporting Information. (n.d.). Heavy alkali metal complexes of N-heterocyclic carbenes. Retrieved from [Link]

-

ATB. (n.d.). (3R)-2,2-Dimethyl-3-pentanol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Pentanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 7. cerritos.edu [cerritos.edu]

- 8. quora.com [quora.com]

- 9. acs.org [acs.org]

- 10. artscimedia.case.edu [artscimedia.case.edu]

Precision Synthesis of Sterically Congested Tertiary Alcohols: The Organocerium Advantage

Topic: Reaction of 2,6-Dimethylphenylmagnesium Bromide with 3-Pentanone Content Type: Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Teams

Executive Summary

The reaction between 2,6-dimethylphenylmagnesium bromide (a sterically demanding aryl Grignard) and 3-pentanone (an enolizable ketone) represents a classic challenge in organic synthesis. While theoretically a simple nucleophilic addition to form 3-(2,6-dimethylphenyl)pentan-3-ol , this specific transformation is prone to failure under standard Grignard conditions.

The primary failure mode is enolization . The ortho-methyl groups on the aryl ring create significant steric bulk, retarding the rate of nucleophilic attack. Consequently, the Grignard reagent acts as a base rather than a nucleophile, deprotonating the

This Application Note provides a validated protocol using anhydrous Cerium(III) Chloride (CeCl

Mechanistic Analysis & Rationale

The Steric-Electronic Conflict

Success in this synthesis requires navigating the competition between Nucleophilic Addition (

-

Reagent: 2,6-Dimethylphenylmagnesium bromide (

for the conjugate acid). The ortho-methyls block the nucleophilic carbon, increasing the activation energy for C-C bond formation. -

Substrate: 3-Pentanone has four acidic

-protons ( -

Outcome: Without modification,

.

The Organocerium Solution (Imamoto Reagent)

Transmetallating the Grignard reagent with anhydrous CeCl

-

Less Basic: Drastically reducing

. -

More Oxophilic: The Cerium atom strongly coordinates the carbonyl oxygen, increasing electrophilicity at the carbonyl carbon.

-

Less Sterically Sensitive: The longer Ce-C bond allows for easier attack on crowded centers.

Figure 1: Bifurcation of reaction pathways. The addition of CeCl

Experimental Protocol

Reagents & Equipment

| Reagent | Specification | Role |

| 2,6-Dimethylphenylmagnesium bromide | 1.0 M in THF (Sigma-Aldrich) or freshly prepared | Nucleophile |

| Cerium(III) Chloride Heptahydrate | 99.9% Trace Metals Basis | Lewis Acid Precursor |

| 3-Pentanone | Distilled over CaH | Electrophile |

| Tetrahydrofuran (THF) | Anhydrous, inhibitor-free | Solvent |

Critical Safety Note: Organocerium reagents are air- and moisture-sensitive. 2,6-Dimethylphenylmagnesium bromide is pyrophoric. All operations must be performed under Argon or Nitrogen.

Preparation of Anhydrous CeCl (The "Imamoto Activation")

The success of this reaction hinges entirely on the dryness of the CeCl

-

Setup: Equip a 250 mL 2-neck round-bottom flask with a large magnetic stir bar and a high-vacuum stopcock.

-

Loading: Add Cerium(III) chloride heptahydrate (1.5 eq relative to ketone).

-

Drying Program:

-

Heat to 140°C under high vacuum (<0.5 mmHg) for 2 hours . The solid will bubble and crumble as water is lost.

-

Increase temperature to 160°C for another 1 hour .

-

Checkpoint: The resulting powder should be fine and free-flowing. If it is clumpy, it is not dry.

-

-

Suspension: Cool the flask to room temperature under Argon. Add anhydrous THF (10 mL/g of CeCl

) and stir vigorously for 2 hours (or overnight) to form a milky white suspension.

Reaction Procedure

Step 1: Transmetallation

-

Cool the CeCl

/THF suspension to 0°C using an ice bath. -